

# spectroscopic data of 2-Methyl-2-(4-methylphenyl)propanoic acid (NMR, IR, MS)

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## Compound of Interest

**Compound Name:** 2-Methyl-2-(4-methylphenyl)propanoic acid

**Cat. No.:** B029468

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Methyl-2-(4-methylphenyl)propanoic Acid**

## Authored by: A Senior Application Scientist Introduction: Elucidating Molecular Architecture

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. **2-Methyl-2-(4-methylphenyl)propanoic acid** ( $C_{11}H_{14}O_2$ ), a substituted carboxylic acid, presents a compelling case for the synergistic application of modern spectroscopic techniques.<sup>[1]</sup> Its structure, featuring a para-substituted aromatic ring and a quaternary carbon center, offers distinct signatures across various analytical platforms.

This guide provides an in-depth exploration of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will move beyond mere data presentation to discuss the rationale behind experimental choices and the logic of spectral interpretation, providing researchers with a self-validating framework for their own analytical campaigns.

Caption: Molecular Structure of **2-Methyl-2-(4-methylphenyl)propanoic acid**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the atomic connectivity within a molecule. For **2-Methyl-2-(4-methylphenyl)propanoic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are required for a full structural assignment.

## Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the high-purity solid sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ). The choice of  $\text{CDCl}_3$  is strategic; it is an excellent solvent for many organic compounds and its residual proton signal (at  $\sim 7.26$  ppm) and carbon signals (at  $\sim 77.16$  ppm) serve as convenient internal references.
- **Internal Standard:** Add a small drop of Tetramethylsilane (TMS). TMS is the established standard (0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$ ) due to its chemical inertness and the high-field resonance of its 12 equivalent protons and 4 equivalent carbons, ensuring its signal rarely overlaps with analyte signals.[2][3]
- **Instrument Setup:** Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is critical for resolving the closely spaced aromatic signals.
- **Acquisition Parameters:**
  - $^1\text{H}$  NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
  - $^{13}\text{C}$  NMR: Acquire 1024-2048 scans with a longer relaxation delay (5-10 seconds) to ensure proper relaxation of quaternary carbons, which have no attached protons and thus longer relaxation times.

## $^1\text{H}$ NMR Spectral Interpretation

The  $^1\text{H}$  NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their neighboring protons.

Predicted				
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
10.0 - 12.0	Singlet (broad)	1H	-COOH	The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
~7.25	Doublet	2H	Ar-H (ortho to alkyl)	Protons on the aromatic ring ortho to the electron-donating alkyl substituent are slightly shielded relative to benzene (7.34 ppm). They appear as a doublet due to coupling with the meta protons.
~7.15	Doublet	2H	Ar-H (meta to alkyl)	Protons meta to the alkyl group are coupled to the ortho protons, resulting in a corresponding doublet. This creates a characteristic

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				AA'BB' splitting pattern for the para-substituted ring.
~2.35	Singlet	3H	Ar-CH <sub>3</sub>	The protons of the methyl group attached to the aromatic ring are deshielded by the ring current but are not coupled to other protons, hence they appear as a sharp singlet.
~1.60	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub>	The two methyl groups attached to the quaternary carbon are chemically equivalent due to free rotation. With no adjacent protons, their signal is an integrated singlet for 6 protons.

# **<sup>13</sup>C NMR Spectral Interpretation**

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments in the molecule.

deshielded and, being quaternary, often shows a weaker signal. || ~137 | Quaternary | Ar-C (ipso to methyl) | The aromatic carbon bearing the methyl group is also deshielded. || ~129 | Tertiary | Ar-CH (meta to propanoic acid) | Aromatic CH carbons typically resonate in the 120-130 ppm range. || ~126 | Tertiary | Ar-CH (ortho to propanoic acid) | The electronic environment of these carbons is distinct from the other aromatic CH pair. || ~48 | Quaternary | -C(CH<sub>3</sub>)<sub>2</sub> | The aliphatic quaternary carbon is found in the typical range for such structures. || ~26 | Primary | -C(CH<sub>3</sub>)<sub>2</sub> | The two equivalent methyl carbons of the propanoic moiety. || ~21 | Primary | Ar-CH<sub>3</sub> | The methyl carbon attached to the aromatic ring is a characteristic signal around 21 ppm. |

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

### Experimental Protocol: KBr Pellet Method

The choice of a potassium bromide (KBr) pellet is standard for solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm<sup>-1</sup>) and does not interfere with the sample spectrum.[\[1\]](#)

- Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a translucent pellet.
- Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber should be run first and automatically subtracted from the sample spectrum.

### IR Spectrum Interpretation

The IR spectrum of **2-Methyl-2-(4-methylphenyl)propanoic acid** is dominated by features of the carboxylic acid and the substituted aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Functional Group Assignment
3300 - 2500	O-H stretch	Broad, Strong	Carboxylic Acid (-COOH)
3100 - 3000	C-H stretch	Medium	Aromatic C-H
2980 - 2850	C-H stretch	Medium	Aliphatic C-H
~1710	C=O stretch	Strong, Sharp	Carboxylic Acid (-COOH)
~1610, ~1500	C=C stretch	Medium	Aromatic Ring
~1300	C-O stretch	Strong	Carboxylic Acid (-C-O)
~1200	O-H bend	Medium	Carboxylic Acid (-O-H)

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

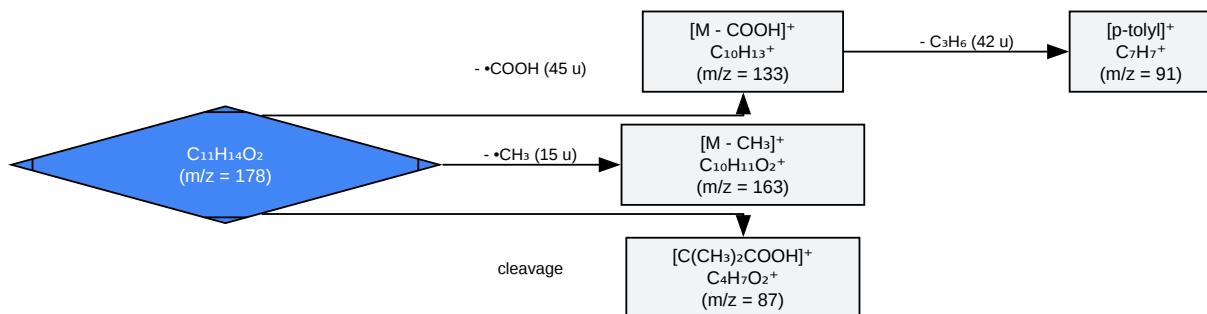
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

## Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This is ideal for structural elucidation of unknown small molecules.

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote vaporization.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion ( $M^{+\bullet}$ ).

- Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).



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Caption: Predicted Electron Ionization fragmentation pathway.

## Mass Spectrum Interpretation

m/z Value	Proposed Fragment	Formula	Rationale
178	$[M]^{+\bullet}$ (Molecular Ion)	$[C_{11}H_{14}O_2]^{+\bullet}$	The intact radical cation. Its presence confirms the molecular weight of the compound. <a href="#">[1]</a>
163	$[M - CH_3]^+$	$[C_{10}H_{11}O_2]^+$	Loss of a methyl radical from one of the gem-dimethyl groups.
133	$[M - COOH]^+$	$[C_{10}H_{13}]^+$	Alpha-cleavage resulting in the loss of the carboxyl radical ( $\bullet COOH$ ). This is often a very favorable fragmentation for carboxylic acids, leading to a stable tertiary carbocation. This is predicted to be a major peak.
91	$[C_7H_7]^+$	$[C_7H_7]^+$	The formation of the stable tropylion ion, characteristic of compounds containing a benzyl or tolyl moiety.
87	$[C(CH_3)_2COOH]^+$	$[C_4H_7O_2]^+$	Cleavage of the bond between the quaternary carbon and the aromatic ring.
45	$[COOH]^+$	$[COOH]^+$	The carboxyl cation itself, a common

fragment for  
carboxylic acids.

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 $[C_3H_7]^+$  $[C_3H_7]^+$ 

The isopropyl cation,  
potentially formed  
from rearrangements.

## Conclusion: A Unified Structural Portrait

The collective data from NMR, IR, and MS techniques provide a comprehensive and self-validating structural portrait of **2-Methyl-2-(4-methylphenyl)propanoic acid**.  $^1H$  and  $^{13}C$  NMR definitively establish the carbon-hydrogen framework, including the para-substitution on the aromatic ring and the quaternary center. IR spectroscopy confirms the presence of the critical carboxylic acid functional group through its distinct O-H and C=O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways, such as the characteristic loss of the carboxyl group. This multi-faceted analytical approach ensures the highest degree of confidence in the compound's identity and purity, a non-negotiable requirement for any advanced scientific or developmental application.

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